molecular formula C9H17NO3 B14221036 methyl (3S)-3-acetamido-4-methylpentanoate CAS No. 505093-03-8

methyl (3S)-3-acetamido-4-methylpentanoate

Cat. No.: B14221036
CAS No.: 505093-03-8
M. Wt: 187.24 g/mol
InChI Key: WAXGAANECYEIEY-QMMMGPOBSA-N
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Description

Methyl (3S)-3-acetamido-4-methylpentanoate is an organic compound with a specific stereochemistry. It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound’s structure includes an acetamido group, a methyl group, and a pentanoate ester, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-acetamido-4-methylpentanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (3S)-3-acetamido-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of protective groups and subsequent deprotection steps may also be employed to ensure the desired stereochemistry and functional group integrity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-acetamido-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl (3S)-3-acetamido-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research into its pharmacological properties and potential therapeutic uses is ongoing.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (3S)-3-acetamido-4-methylpentanoate exerts its effects involves its interaction with specific molecular targets. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can be hydrolyzed to release the active amino acid derivative, which can then participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3S)-3-acetamido-4-methylbutanoate
  • Methyl (3S)-3-acetamido-4-methylhexanoate
  • Ethyl (3S)-3-acetamido-4-methylpentanoate

Uniqueness

Methyl (3S)-3-acetamido-4-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

505093-03-8

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl (3S)-3-acetamido-4-methylpentanoate

InChI

InChI=1S/C9H17NO3/c1-6(2)8(10-7(3)11)5-9(12)13-4/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1

InChI Key

WAXGAANECYEIEY-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)NC(=O)C

Canonical SMILES

CC(C)C(CC(=O)OC)NC(=O)C

Origin of Product

United States

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